Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate

Overview

Description

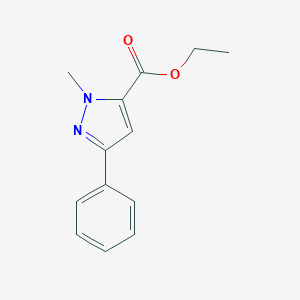

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by an ethyl ester group at the 5-position, a methyl group at the 1-position, and a phenyl group at the 3-position of the pyrazole ring

Mechanism of Action

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as radical addition followed by intramolecular cyclization .

Biochemical Pathways

Pyrazole derivatives have been used as intermediates in the synthesis of various compounds, suggesting they may interact with multiple biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Specific information on how these factors affect ethyl 1-methyl-3-phenyl-1h-pyrazole-5-carboxylate is currently unavailable .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate typically involves the cyclization of hydrazine derivatives with β-keto esters. One common method is the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions, followed by methylation at the 1-position using methyl iodide.

Industrial Production Methods: Industrial production often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts and optimized reaction conditions are used to ensure high purity and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the ester group, converting it into the corresponding alcohol.

Substitution: Electrophilic substitution reactions can occur at the phenyl ring, introducing various functional groups.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like bromine or chlorinating agents under controlled temperatures.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or other substituted phenyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

Drug Development

EMPC is recognized for its potential in developing novel pharmaceutical agents. Its unique molecular structure allows it to interact with biological targets effectively, making it a candidate for treating inflammatory diseases and various cancers. Research indicates that EMPC exhibits anti-inflammatory and anticancer properties , with studies showing significant cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

Mechanism of Action

The mechanism by which EMPC exerts its effects involves binding to specific enzymes or receptors, modulating their activity to achieve therapeutic outcomes. For instance, it has been shown to reduce inflammation markers in cell cultures, indicating its potential utility in treating conditions characterized by excessive inflammation .

Agricultural Chemistry

Agrochemical Intermediates

In agricultural chemistry, EMPC serves as a crucial intermediate in synthesizing agrochemicals, particularly fungicides and herbicides . Its application enhances crop protection and yield by providing effective solutions against pests and diseases .

Case Study: Fungicide Development

Research has demonstrated that formulations containing EMPC exhibit potent antifungal activity against various plant pathogens. This has led to the development of new fungicidal agents that improve crop health and productivity .

Material Science

Polymer Development

EMPC plays a significant role in material science, particularly in formulating advanced polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can lead to materials that withstand higher temperatures and stresses, making them suitable for industrial applications .

| Property | Standard Polymer | Polymer with EMPC |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Enhanced |

| Flexibility | Moderate | Improved |

Analytical Chemistry

Standards in Analytical Methods

In analytical chemistry, EMPC is utilized as a standard compound for detecting and quantifying similar compounds in complex mixtures. Its distinct properties make it a valuable reference point for various analytical techniques, including chromatography .

Biochemical Research

Enzyme Inhibition Studies

EMPC is also used in biochemical research to study enzyme inhibition and receptor interactions. This research provides insights into biological pathways and potential drug targets, contributing to the understanding of various diseases at the molecular level .

Comparison with Similar Compounds

- Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate

- Ethyl 1-methyl-3-ethyl-1H-pyrazole-5-carboxylate

- Ethyl 1-methyl-3-(4-chlorophenyl)-1H-pyrazole-5-carboxylate

Comparison: Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is unique due to the presence of the phenyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs with different substituents at the 3-position, the phenyl group provides a distinct electronic environment that can enhance interactions with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

This compound has a molecular formula of and a molar mass of approximately 233.25 g/mol. The structure features a pyrazole ring, which is crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound demonstrates significant antimicrobial activity against various bacterial strains, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects : It has been observed to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .

- Anticancer Activity : this compound has shown cytotoxic effects against several cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer). The compound's mechanism involves apoptosis induction and cell cycle arrest, as detailed in the following table.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 12.50 | Induction of apoptosis |

| A549 | 26.00 | Cell cycle arrest |

| HepG2 | 15.00 | Inhibition of proliferation |

The biological activity of this compound can be attributed to its interaction with specific biological targets:

- Enzyme Inhibition : Similar compounds have been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. This inhibition may contribute to antidiabetic effects.

- Receptor Binding : The compound may bind to various receptors involved in cell signaling pathways, influencing cellular responses related to cancer growth and inflammation.

Case Study 1: Anticancer Activity

A study conducted by Wei et al. evaluated the anticancer properties of this compound against A549 cells. The findings indicated an IC50 value of 26 µM, demonstrating significant growth inhibition compared to control groups. Further investigations revealed that the compound induced apoptosis through the activation of caspases, which are critical for programmed cell death .

Case Study 2: Anti-inflammatory Effects

In another research effort, the anti-inflammatory effects were assessed using lipopolysaccharide (LPS)-induced RAW264.7 macrophages. This compound significantly reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) at concentrations as low as 10 µM, indicating its potential as a therapeutic agent for inflammatory diseases .

Properties

IUPAC Name |

ethyl 2-methyl-5-phenylpyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-11(14-15(12)2)10-7-5-4-6-8-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJQHVJXMXXKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400163 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10250-63-2 | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10250-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYL 1-METHYL-3-PHENYL-1H-PYRAZOLE-5-CARBOXYLATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.